
Floxuridine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Floxuridine-d3 is a deuterated form of floxuridine, an antineoplastic antimetabolite used primarily in the treatment of liver metastases from gastrointestinal malignancies. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic and metabolic studies, to trace the drug’s behavior in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Floxuridine-d3 is synthesized by incorporating deuterium atoms into the floxuridine molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the deuteration of thymidine followed by fluorination to produce this compound. The reaction conditions often include the use of deuterated solvents such as deuterium oxide and deuterated chloroform, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required specifications for research use.
Análisis De Reacciones Químicas
Types of Reactions
Floxuridine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound, which are used for further research and analysis.
Aplicaciones Científicas De Investigación
Floxuridine-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to understand the drug’s interaction with biological molecules.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of floxuridine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.
Mecanismo De Acción
Floxuridine-d3 exerts its effects by rapidly undergoing catabolism to form 5-fluorouracil, which is the active component of the drug. 5-Fluorouracil primarily works by interfering with DNA synthesis, thereby inhibiting the growth of rapidly dividing cancer cells. It may also inhibit the formation of RNA by incorporating into the RNA and producing fraudulent RNA, leading to cell death .
Comparación Con Compuestos Similares
Floxuridine-d3 is compared with other similar compounds such as:
5-Fluorouracil: Both compounds are antimetabolites used in cancer treatment, but this compound has a deuterium label for research purposes.
Thymidine: A precursor in the synthesis of this compound, used in various biochemical studies.
Fluorodeoxyuridine: Another pyrimidine analog with similar applications in cancer treatment.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C9H11FN2O5 |
|---|---|
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
1-[(2R,5R)-4-deuterio-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5?,6-,7-/m1/s1/i3D2,5D |
Clave InChI |
ODKNJVUHOIMIIZ-SYLRLYPOSA-N |
SMILES isomérico |
[2H]C1(C[C@@H](O[C@@H]1C([2H])([2H])O)N2C=C(C(=O)NC2=O)F)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


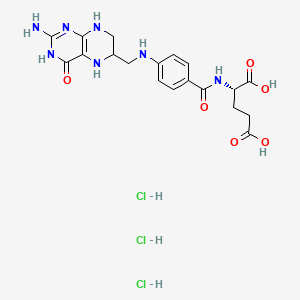
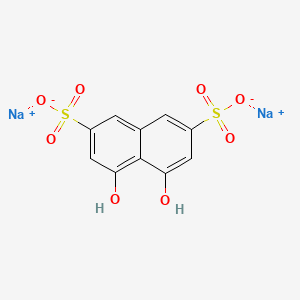
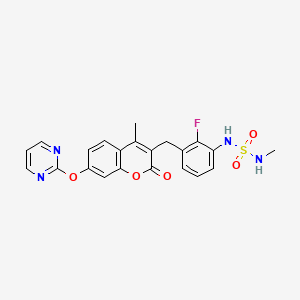
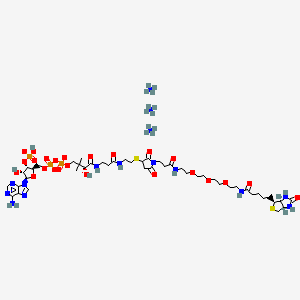

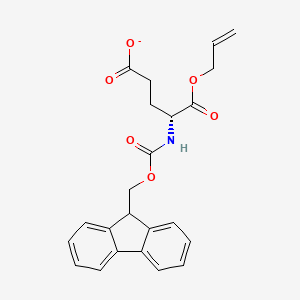
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


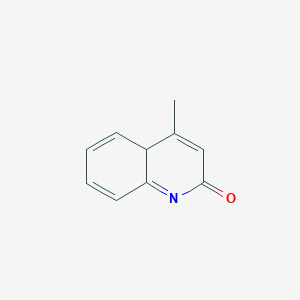
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)


